molecular formula C17H12N2O3S2 B5125614 2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

Cat. No. B5125614
M. Wt: 356.4 g/mol
InChI Key: KBKIMUVVVVJMHM-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid, also known as ATB-346, is a novel drug compound that has shown promising results in scientific research. This compound is a derivative of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been developed to reduce the gastrointestinal side effects associated with traditional NSAIDs.

Mechanism of Action

2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid works by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins. This selective inhibition reduces inflammation and pain without affecting the production of protective prostaglandins that are produced by the COX-1 enzyme.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid is that it has been shown to be effective in reducing inflammation and pain without causing damage to the gastrointestinal tract. This makes it a promising alternative to traditional NSAIDs, which can cause gastrointestinal side effects such as ulcers and bleeding.
One limitation of this compound is that it has only been studied in animal models and has not yet been tested in human clinical trials. Further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on 2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid. These include:
1. Clinical trials to determine the safety and efficacy of this compound in humans.
2. Studies to determine the optimal dosage and administration of this compound.
3. Research on the long-term effects of this compound on the gastrointestinal tract.
4. Studies to determine the potential use of this compound in the treatment of other inflammatory diseases.
5. Research on the mechanism of action of this compound and its interaction with other drugs.
Conclusion:
This compound is a novel drug compound that has shown promising results in scientific research. It has the potential to be a safer alternative to traditional NSAIDs for the treatment of inflammatory diseases. Further research is needed to determine its safety and efficacy in humans and to explore its potential for use in the treatment of other inflammatory diseases.

Synthesis Methods

The synthesis of 2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid involves the reaction of 2-[(4-carboxyphenyl)methyl]thiazolidine-4-carboxylic acid with aniline in the presence of a coupling reagent. The resulting product is then oxidized to form this compound.

Scientific Research Applications

2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid has been extensively studied for its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and pain without causing damage to the gastrointestinal tract.

properties

IUPAC Name

2-[(Z)-(3-anilino-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c20-15-14(10-11-6-4-5-9-13(11)16(21)22)24-17(23)19(15)18-12-7-2-1-3-8-12/h1-10,18H,(H,21,22)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKIMUVVVVJMHM-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN2C(=O)C(=CC3=CC=CC=C3C(=O)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NN2C(=O)/C(=C/C3=CC=CC=C3C(=O)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.